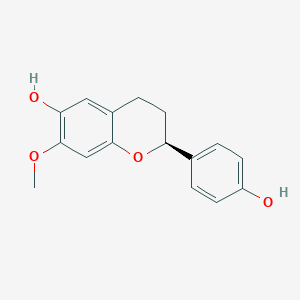
6,4'-Dihydroxy-7-methoxyflavan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,4’-Dihydroxy-7-methoxyflavan is a flavonoid compound that can be isolated from the heartwood of Dalbergia odorifera . This compound is known for its antioxidant, anti-inflammatory, and neuroprotective properties . It has been studied for its potential therapeutic applications, particularly in the treatment of bone-related diseases such as osteoporosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,4’-Dihydroxy-7-methoxyflavan typically involves the use of flavonoid precursors. One common method is the cyclization of chalcones under acidic conditions to form the flavan structure. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid at elevated temperatures .
Industrial Production Methods
Industrial production of 6,4’-Dihydroxy-7-methoxyflavan can be achieved through the extraction from natural sources such as Dalbergia odorifera. The extraction process involves the use of solvents like ethanol or methanol to isolate the compound from the plant material . The extracted compound is then purified using techniques such as column chromatography.
化学反应分析
Types of Reactions
6,4’-Dihydroxy-7-methoxyflavan undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced flavan derivatives.
Substitution: Formation of acylated or alkylated flavan derivatives.
科学研究应用
6,4’-Dihydroxy-7-methoxyflavan has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of antioxidant and anti-inflammatory products.
作用机制
The mechanism of action of 6,4’-Dihydroxy-7-methoxyflavan involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the activation of nuclear factor kappa-B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Neuroprotective Activity: It protects neurons from oxidative damage and inflammation by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.
相似化合物的比较
6,4’-Dihydroxy-7-methoxyflavan can be compared with other similar flavonoid compounds:
6,4’-Dihydroxy-7-methoxyflavanone: Similar in structure but differs in the presence of a ketone group at the C-4 position.
7,4’-Dihydroxyflavan: Lacks the methoxy group at the C-7 position.
4’-Hydroxy-7-methoxyflavan: Lacks the hydroxyl group at the C-6 position.
These comparisons highlight the unique structural features of 6,4’-Dihydroxy-7-methoxyflavan, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C16H16O4 |
|---|---|
分子量 |
272.29 g/mol |
IUPAC 名称 |
(2S)-2-(4-hydroxyphenyl)-7-methoxy-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C16H16O4/c1-19-16-9-15-11(8-13(16)18)4-7-14(20-15)10-2-5-12(17)6-3-10/h2-3,5-6,8-9,14,17-18H,4,7H2,1H3/t14-/m0/s1 |
InChI 键 |
RHHDYYWXCOHKMQ-AWEZNQCLSA-N |
手性 SMILES |
COC1=C(C=C2CC[C@H](OC2=C1)C3=CC=C(C=C3)O)O |
规范 SMILES |
COC1=C(C=C2CCC(OC2=C1)C3=CC=C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![16H-Benzo[2,3][1]benzoselenopheno[6,5-a]benzo[g]carbazole](/img/structure/B14747386.png)
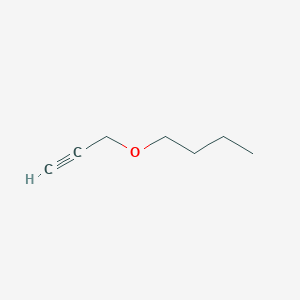
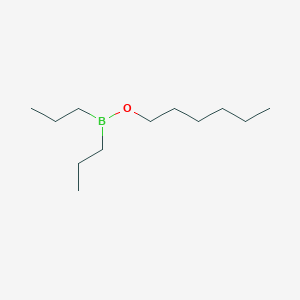
![9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene](/img/structure/B14747401.png)
![7,7-Dichlorobicyclo[4.1.0]hept-2-ene](/img/structure/B14747413.png)
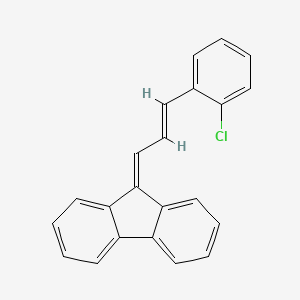

![5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14747435.png)
![N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14747436.png)
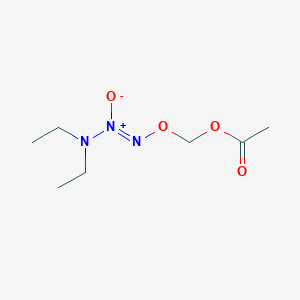
![Spiro[2.4]heptane](/img/structure/B14747456.png)
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-, iodide](/img/structure/B14747460.png)
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747471.png)
![1,4-Dichloropyrrolo[3,4-c]pyrrole](/img/structure/B14747478.png)
